molecular formula C11H22N2O B15256862 3-Amino-2,2-dimethyl-1-(3-methylpiperidin-1-yl)propan-1-one

3-Amino-2,2-dimethyl-1-(3-methylpiperidin-1-yl)propan-1-one

Cat. No.: B15256862
M. Wt: 198.31 g/mol
InChI Key: LMJAUNKCMZVVDI-UHFFFAOYSA-N
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Description

3-Amino-2,2-dimethyl-1-(3-methylpiperidin-1-yl)propan-1-one is a chemical compound with the molecular formula C11H22N2O. It is a research chemical often used in various scientific studies and industrial applications. This compound is known for its unique structure, which includes an amino group, a piperidine ring, and a ketone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,2-dimethyl-1-(3-methylpiperidin-1-yl)propan-1-one typically involves the reaction of 3-methylpiperidine with 3-amino-2,2-dimethylpropan-1-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is carefully monitored to ensure consistency and purity of the final product. The use of advanced purification techniques, such as chromatography, helps in obtaining a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,2-dimethyl-1-(3-methylpiperidin-1-yl)propan-1-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxides, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Amino-2,2-dimethyl-1-(3-methylpiperidin-1-yl)propan-1-one has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2,2-dimethyl-1-(3-methylpiperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino group and piperidine ring play crucial roles in its binding to target molecules, leading to various biochemical effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2,2-dimethyl-1-propanol: A similar compound with an alcohol group instead of a ketone group.

    1-Amino-3-(3-methyl-piperidin-1-yl)-propan-2-ol: Another related compound with a different substitution pattern.

Uniqueness

3-Amino-2,2-dimethyl-1-(3-methylpiperidin-1-yl)propan-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

3-amino-2,2-dimethyl-1-(3-methylpiperidin-1-yl)propan-1-one

InChI

InChI=1S/C11H22N2O/c1-9-5-4-6-13(7-9)10(14)11(2,3)8-12/h9H,4-8,12H2,1-3H3

InChI Key

LMJAUNKCMZVVDI-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C(=O)C(C)(C)CN

Origin of Product

United States

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